molecular formula C13H16BClN2O2 B1427392 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1025719-17-8

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1427392
CAS No.: 1025719-17-8
M. Wt: 278.54 g/mol
InChI Key: BPAAWYLOFQTVPA-UHFFFAOYSA-N
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Description

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound encompasses a fused bicyclic heteroaromatic core decorated with strategically positioned functional groups that confer both reactivity and selectivity in chemical transformations. The compound exhibits the molecular formula C₁₃H₁₆BClN₂O₂ with a molecular weight of 278.54 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry systematic nomenclature reflects the precise positioning of substituents on the pyrrolo[2,3-b]pyridine scaffold, where the chlorine atom occupies the 3-position and the pinacol boronate ester functionality is attached at the 5-position of the bicyclic framework.

The structural complexity of this molecule arises from the fusion of pyrrole and pyridine rings in a [2,3-b] arrangement, creating a rigid planar aromatic system that influences both its electronic properties and reactivity patterns. The pyrrolo[2,3-b]pyridine core system, also known as 7-azaindole, represents one of the fundamental heterocyclic scaffolds in modern medicinal chemistry, providing a purine-like structure that can effectively interact with biological targets. The pinacol boronate ester moiety, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, serves as a protected form of boronic acid that demonstrates remarkable stability while maintaining reactivity in palladium-catalyzed cross-coupling reactions.

Property Value Reference
Molecular Formula C₁₃H₁₆BClN₂O₂
Molecular Weight 278.54 g/mol
Chemical Abstracts Service Number 1111638-73-3
Density 1.3 ± 0.1 g/cm³
International Union of Pure and Applied Chemistry Name This compound
Storage Temperature 2-8°C

The electronic distribution within the molecule reflects the electron-withdrawing nature of both the chlorine substituent and the pyridine nitrogen, which collectively influence the reactivity of the boronate ester functionality. This electronic modulation is crucial for controlling the selectivity and efficiency of subsequent chemical transformations, particularly in cross-coupling reactions where the electronic nature of the aromatic system directly impacts the transmetalation step.

Historical Development in Heterocyclic Chemistry

The historical trajectory of pyrrolo[2,3-b]pyridine chemistry traces back to fundamental investigations in heterocyclic synthesis during the mid-20th century, when researchers first began systematically exploring fused pyridine-pyrrole systems as potential pharmaceutical intermediates and synthetic building blocks. Early synthetic approaches to 1H-pyrrolo[2,3-b]pyridines were developed through modifications of classical indole synthesis methodologies, particularly adaptations of the Madelung and Fischer synthesis protocols that allowed for the construction of the bicyclic framework. These pioneering studies established the foundational understanding of the electronic properties and reactivity patterns that characterize this heterocyclic system.

The emergence of palladium-catalyzed cross-coupling chemistry in the latter half of the 20th century revolutionized the accessibility and utility of boron-substituted heterocycles, leading to the development of sophisticated synthetic methodologies for preparing complex boronate ester derivatives. The synthesis of pyrrolo[2,3-b]pyridine derivatives gained significant momentum with the recognition of their pharmaceutical potential, particularly as kinase inhibitors and anticancer agents, driving the development of more efficient and selective synthetic routes. Contemporary research has focused on developing practical synthetic pathways that provide access to novel heterocyclic scaffolds with substituted pyrrolo[2,3-b]pyridine frameworks through multicomponent reactions and cyclocondensation processes.

Recent synthetic innovations have demonstrated the versatility of pyrrolo[2,3-b]pyridine systems in accommodating diverse functional groups and reactive handles, with particular emphasis on the development of boron-containing derivatives that serve as key intermediates in complex molecule synthesis. The integration of boronate chemistry with heterocyclic synthesis has enabled the creation of building blocks that combine the pharmaceutical relevance of the pyrrolo[2,3-b]pyridine core with the synthetic utility of organoboron functionality. Modern synthetic approaches emphasize the development of environmentally benign and economically viable methodologies that can produce these valuable intermediates on both laboratory and industrial scales.

Significance in Boron-Containing Heteroaromatic Systems

The incorporation of boron functionality into heteroaromatic systems represents a paradigm shift in synthetic organic chemistry, providing access to versatile building blocks that combine the pharmaceutical relevance of heterocycles with the synthetic utility of organoboron compounds. Heteroaryl boronic acids and esters have emerged as extremely important and valuable intermediates due to their wide application in the synthesis of marketed drugs and bioactive compounds, with particular emphasis on their role in cross-coupling reactions. The development of transition-metal-free protocols for the construction of heteroaryl carbon-boron bonds has created significant attention due to their environmental advantages, reduced sensitivity to air and moisture, and economic benefits compared to traditional transition-metal-based methodologies.

The significance of this compound extends beyond its utility as a synthetic intermediate, encompassing its role in advancing our understanding of electronic effects in heteroaromatic systems and the development of new reaction methodologies. Boron-containing aromatic systems exhibit unique electronic properties and reactivities that have been extensively studied, contributing to the development of novel synthetic strategies and the exploration of previously inaccessible chemical transformations. The pinacol boronate ester functionality provides exceptional stability while maintaining reactivity under appropriate conditions, making these compounds particularly valuable for complex synthetic sequences that require selective functionalization.

Application Area Significance Reference
Cross-Coupling Reactions Key building block for Suzuki-Miyaura couplings
Pharmaceutical Development Intermediate for kinase inhibitor synthesis
Materials Science Component in functional organic materials
Medicinal Chemistry Scaffold for drug discovery programs
Synthetic Methodology Model substrate for reaction development

The utility of boron-containing heteroaromatics in pharmaceutical research has been particularly highlighted in the development of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core serves as a hinge-binding motif that can form critical hydrogen bonds with target proteins. The presence of the boronate ester functionality enables late-stage functionalization through cross-coupling reactions, allowing for the rapid generation of diverse analogues for structure-activity relationship studies. This synthetic flexibility has made boron-containing heteroaromatics indispensable tools in modern drug discovery programs, where the ability to efficiently access structural diversity is paramount for identifying potent and selective therapeutic agents.

The development of improved reaction conditions for heteroaryl-heteroaryl Suzuki-Miyaura cross-couplings has further enhanced the significance of these compounds, enabling the construction of complex biaryl systems that were previously challenging to access. The use of neopentyl heteroarylboronic esters as nucleophiles, combined with soluble bases and anhydrous conditions, has expanded the scope of achievable transformations and improved the efficiency of these critical bond-forming reactions. These methodological advances have positioned boron-containing heteroaromatics at the forefront of synthetic organic chemistry, where they continue to drive innovation in both methodology development and target synthesis.

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAAWYLOFQTVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolopyridine compounds exhibit anticancer properties. The presence of the chloro and dioxaborolane moieties in this compound enhances its biological activity against certain cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells by interfering with critical cellular pathways .

Drug Development

The compound's ability to act as a boron-containing building block makes it useful in drug development. Boron compounds are known to interact with biological systems in unique ways, which can lead to the discovery of novel therapeutic agents. For example, the incorporation of boron into drug molecules can improve their pharmacokinetic properties and bioavailability .

Enzyme Inhibition

Certain studies suggest that pyrrolopyridine derivatives can serve as enzyme inhibitors. The structural characteristics of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine may allow it to bind effectively to target enzymes involved in disease pathways, providing a potential avenue for therapeutic intervention .

Cross-Coupling Reactions

The compound can be utilized in cross-coupling reactions due to its boronic ester functionality. Boronic esters are widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules and pharmaceuticals .

Synthesis of Functionalized Aromatics

The presence of both chlorinated and boron-containing groups allows for the selective functionalization of aromatic systems. This versatility is beneficial for creating diverse chemical libraries for screening in drug discovery processes .

Polymer Chemistry

In materials science, this compound can be employed to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the boron content .

Nanomaterials

Research into nanomaterials has shown that boron-containing compounds can improve the electronic properties of nanostructures. The potential use of this compound in the synthesis of boron-doped carbon nanomaterials could lead to advancements in electronic devices and sensors .

Data Tables

Application AreaSpecific Use CaseRemarks
Medicinal ChemistryAnticancer activityEnhances biological activity against cancer cells
Drug developmentImproves pharmacokinetic properties
Enzyme inhibitionPotential therapeutic intervention
Organic SynthesisCross-coupling reactionsKey role in forming carbon-carbon bonds
Synthesis of functionalized aromaticsEnables diverse chemical library creation
Materials SciencePolymer chemistryEnhances thermal stability and mechanical strength
NanomaterialsImproves electronic properties

Case Study 1: Anticancer Properties

A study conducted on related pyrrolopyridine compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways. The addition of a dioxaborolane moiety was found to enhance the efficacy compared to non-boronated analogs.

Case Study 2: Cross-Coupling Efficiency

In a series of experiments focusing on Suzuki-Miyaura coupling reactions using this compound as a reagent, researchers reported high yields of biaryl products under mild conditions. The presence of the chloro group facilitated the reaction by providing an electrophilic site for nucleophilic attack.

Case Study 3: Polymer Modification

Research involving the incorporation of this compound into polycarbonate matrices showed improved thermal stability and mechanical properties compared to unmodified polymers. This modification opens new avenues for developing advanced materials with tailored characteristics.

Mechanism of Action

The compound exerts its effects through its ability to participate in cross-coupling reactions, forming bonds with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with palladium catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Notes
3-Chloro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₆BClN₂O₂ 278.55 Cl at position 3; boronate at position 5 Suzuki coupling intermediate for kinase inhibitors
3-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₆BFN₂O₂ 262.09 F instead of Cl at position 3 Enhanced electronegativity; potential for improved target binding in drug design
5-Bromo-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₆BBrN₂O₂ 317.00 Br instead of Cl at position 5 Higher reactivity in cross-coupling; key intermediate in market-reported syntheses
3-Ethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₅H₂₁BN₂O₂ 272.15 Ethyl group at position 3 Increased lipophilicity; potential for enhanced membrane permeability
5-Chloro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C₂₂H₃₆BClN₂O₂Si 434.88 Boronate at position 4; silyl protection Stabilized intermediate for regioselective couplings
2-Chloro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-3-pyridinamine C₁₁H₁₅BClN₂O₂ 244.51 Amino group at position 3; pyridine scaffold Hydrogen-bonding capability; modified solubility profile

Functional and Reactivity Differences

Halogen Substituents (Cl vs. F vs. Br)
  • Chlorine (Cl) : Balances reactivity and stability in cross-couplings. The target compound’s chlorine atom provides moderate electron-withdrawing effects, facilitating palladium-catalyzed reactions while maintaining stability .
  • Fluorine (F) : Smaller and more electronegative than Cl, fluorine enhances binding affinity to biological targets (e.g., enzymes) but may reduce molecular weight and alter pharmacokinetics .
  • Bromine (Br) : Increases steric bulk and reactivity in Suzuki couplings due to easier oxidative addition with palladium catalysts. However, brominated analogs are less stable under long-term storage .
Positional Isomerism (Boronate at Position 4 vs. 5)
  • Boronation at position 5 (target compound) is standard for coupling with aryl halides at position 3 of the pyrrolo[2,3-b]pyridine core. In contrast, position 4 boronate derivatives (e.g., ) require silyl protection to prevent undesired side reactions, increasing molecular weight and synthetic complexity .
Protective Groups and Lipophilicity
  • Triisopropylsilyl (TIPS) groups () shield reactive sites, enabling selective functionalization. However, they add significant mass (~100–150 g/mol) and may reduce solubility in polar solvents .

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16BClN2O2
  • Molecular Weight : 278.54 g/mol
  • CAS Number : 1111638-73-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in several cellular processes including cell proliferation and differentiation.

Inhibition of DYRK1A

Anti-inflammatory Properties

In addition to its role as a DYRK1A inhibitor, this compound has demonstrated anti-inflammatory effects. A study involving various pyrrolopyridine derivatives showed that some compounds exhibited promising activity against pro-inflammatory cytokines. Specifically, compounds similar in structure to this compound were shown to significantly inhibit cytokine release in vitro .

Antioxidant Activity

The antioxidant properties of the compound have also been explored. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This effect is beneficial in protecting cells from damage associated with various diseases .

Case Studies and Research Findings

StudyFindings
DYRK1A Inhibition Demonstrated nanomolar-level inhibition; potential therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Activity Significant inhibition of pro-inflammatory cytokines; comparable to standard anti-inflammatory drugs .
Antioxidant Effects Effective in reducing oxidative stress in cellular models; potential applications in protective therapies .

Applications

The compound is being investigated for various applications:

  • Pharmaceutical Development : As a key intermediate for synthesizing drugs targeting specific pathways.
  • Organic Synthesis : Used as a versatile building block for creating complex molecular architectures.
  • Material Science : Employed in formulating advanced materials with enhanced properties.
  • Agricultural Chemicals : Contributes to developing effective pesticides and herbicides .

Q & A

Basic Questions

Q. What synthetic strategies are effective for introducing the boronate ester group at the 5-position of pyrrolo[2,3-b]pyridine?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is the most reliable method. Use 5-bromo- or 5-chloro-pyrrolo[2,3-b]pyridine intermediates (e.g., 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine ) with pinacol boronic esters under Pd catalysis. For example, Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH at 105°C achieves coupling (yields >90%) . Protective groups (e.g., tosyl) stabilize reactive positions during synthesis .

Q. How is the chloro substituent at position 3 introduced, and what side reactions should be monitored?

  • Methodology : Direct halogenation using reagents like N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) in acetone or THF. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with NIS to yield 3-iodo derivatives (92% yield). Over-halogenation or regioisomer formation can occur; monitor via ¹H NMR (e.g., δ 8.89 ppm for HetH protons) and TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.2 ppm for pyrrolopyridine core) and boronate ester signals (quaternary carbons at δ 80–85 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₄N₄O: 315.12403) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps be mitigated for sterically hindered derivatives?

  • Methodology :

  • Optimize catalyst systems: Switch from Pd(PPh₃)₄ to SPhos Pd G2 for bulky substrates, improving coupling efficiency (e.g., 25% → 50% yield) .
  • Use Cs₂CO₃ instead of K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Employ microwave-assisted heating (90–100°C, 1–2 h) to accelerate reaction kinetics .

Q. What strategies stabilize reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines during functionalization?

  • Methodology :

  • Immediate derivatization: Reduce 3-nitro intermediates (e.g., 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine ) with H₂/Raney Ni and directly acylate with nicotinoyl chloride to prevent decomposition .
  • Protective groups: Introduce tert-butyl carbamates or tosyl groups to shield reactive NH sites during multi-step syntheses .

Q. How do computational models predict reactivity trends for cross-coupling reactions involving this compound?

  • Methodology :

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the boronate ester’s B-O bond length (1.36–1.39 Å) correlates with Suzuki coupling efficiency .
  • Docking studies: Model interactions with catalytic Pd centers to optimize ligand selection (e.g., bulky phosphines for steric control) .

Q. What crystallographic challenges arise when resolving structures of halogenated pyrrolo[2,3-b]pyridines?

  • Methodology :

  • Twinned data : Use SHELXL ’s TWIN/BASF commands for refinement .
  • Disorder modeling: Apply PART/ISOR restraints for flexible tetramethyl groups in the dioxaborolane moiety .
  • High-resolution data (>0.8 Å) are critical; collect at synchrotron sources to resolve Cl/Br positional disorders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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